3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone
CAS No.: 898750-79-3
Cat. No.: VC2302887
Molecular Formula: C17H16ClFO
Molecular Weight: 290.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898750-79-3 |
|---|---|
| Molecular Formula | C17H16ClFO |
| Molecular Weight | 290.8 g/mol |
| IUPAC Name | 3-(3-chloro-5-fluorophenyl)-1-(3,5-dimethylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C17H16ClFO/c1-11-5-12(2)7-14(6-11)17(20)4-3-13-8-15(18)10-16(19)9-13/h5-10H,3-4H2,1-2H3 |
| Standard InChI Key | PUFXFDPJDCXBTO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |
Introduction
Chemical Properties and Structure
Physical Properties
3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone possesses distinct physical and chemical characteristics that influence its behavior in various environments and reactions. Table 1 summarizes the key physical and chemical properties of this compound.
| Property | Value |
|---|---|
| CAS Number | 898750-79-3 |
| Molecular Formula | C₁₇H₁₆ClFO |
| Molecular Weight | 290.8 g/mol |
| Physical State | Solid (predicted) |
| Boiling Point | 413.5±45.0 °C (Predicted) |
| Density | 1.177±0.06 g/cm³ (Predicted) |
| IUPAC Name | 3-(3-chloro-5-fluorophenyl)-1-(3,5-dimethylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C17H16ClFO/c1-11-5-12(2)7-14(6-11)17(20)4-3-13-8-15(18)10-16(19)9-13/h5-10H,3-4H2,1-2H3 |
| Standard InChIKey | PUFXFDPJDCXBTO-UHFFFAOYSA-N |
The compound's relatively high boiling point suggests strong intermolecular forces, likely attributed to the presence of halogen atoms (chlorine and fluorine) and the carbonyl group, which can engage in dipole-dipole interactions and potential halogen bonding .
Structural Characteristics
The molecular structure of 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone features several distinct components:
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A 3-chloro-5-fluorophenyl group, characterized by chlorine and fluorine substituents at positions 3 and 5 of the phenyl ring, respectively
-
A 3',5'-dimethylphenyl group, with methyl substituents at positions 3' and 5' of the second phenyl ring
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A propanone backbone (propiophenone) connecting these aromatic moieties
The presence of electron-withdrawing halogens (chlorine and fluorine) on one phenyl ring and electron-donating methyl groups on the other creates an interesting electronic distribution across the molecule. This electronic asymmetry potentially influences the compound's reactivity patterns and interactions with biological targets.
Biological Activity and Applications
Structure-Activity Relationships
Research on related compounds provides insight into how specific structural features might influence biological activity. For example, studies on propiophenone derivatives with halogen substituents (particularly in the 3-position of phenyl rings) have shown enhanced potency in several biological assays. The table below summarizes how structural modifications might influence activity profiles based on studies of similar compounds:
| Structural Modification | Potential Effect on Activity |
|---|---|
| 3-Chloro substitution | Enhanced metabolic stability and potential increased binding to lipophilic pockets in target proteins |
| 5-Fluoro substitution | Improved membrane permeability and metabolic stability |
| 3',5'-Dimethyl substitution | Increased lipophilicity and potentially improved blood-brain barrier penetration |
| Propiophenone backbone | Provides conformational flexibility for optimal target binding |
These structure-activity relationships suggest that 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone might possess a favorable profile for certain pharmaceutical applications, though direct experimental validation would be necessary .
Comparison with Similar Compounds
Several related compounds share structural similarities with 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone, allowing for comparative analysis. Table 3 provides a comparison with selected analogues:
| Compound | CAS Number | Molecular Weight (g/mol) | Structural Difference |
|---|---|---|---|
| 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone | 898750-79-3 | 290.8 | Reference compound |
| 3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone | 898751-52-5 | 298.69 | Fluorine instead of methyl groups at 3',5' positions |
| 3-(3-Chloro-5-fluorophenyl)-2',5'-dimethylpropiophenone | 898750-70-4 | 290.8 | Methyl groups at 2',5' instead of 3',5' positions |
| 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone | 898780-94-4 | 290.8 | Reversed position of substituents between rings |
This comparison highlights how subtle changes in substitution patterns can potentially influence chemical properties and biological activities. For instance, the positioning of methyl groups (3',5' versus 2',5') may affect electronic distribution and steric properties, potentially altering binding interactions with biological targets .
Current Research and Future Directions
Current research on propiophenone derivatives focuses on several promising areas that may impact the future applications of 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone:
Medicinal Chemistry Applications
Recent studies on related compounds suggest potential applications in developing novel pharmaceutical agents. For example, research on fluorinated and chlorinated propiophenones has revealed promising activities against specific disease targets. The strategic modification of the propiophenone scaffold has led to compounds with enhanced efficacy and improved pharmacokinetic profiles .
Synthetic Methodology Development
Advances in synthetic methodologies continue to improve access to complex propiophenone derivatives, potentially making compounds like 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone more readily available for research and development. New catalytic systems and green chemistry approaches may offer more efficient and environmentally friendly routes to these compounds.
Structure-Activity Relationship Studies
Ongoing structure-activity relationship studies provide valuable insights into how subtle structural modifications affect biological activity. Such studies could help predict the potential applications of 3-(3-Chloro-5-fluorophenyl)-3',5'-dimethylpropiophenone and guide the design of improved analogues .
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